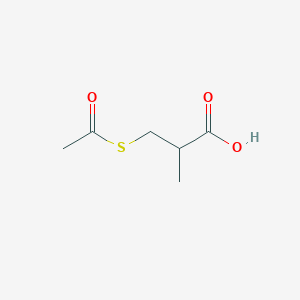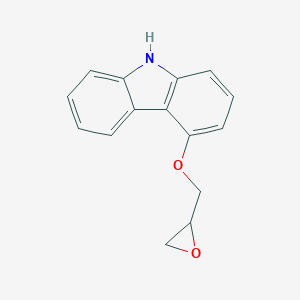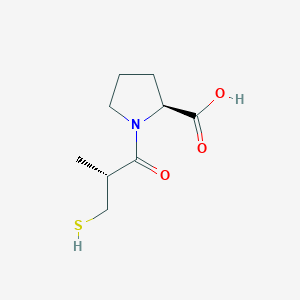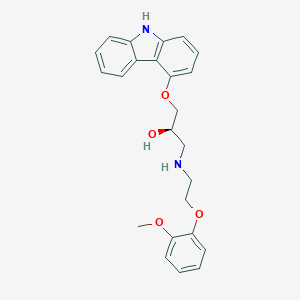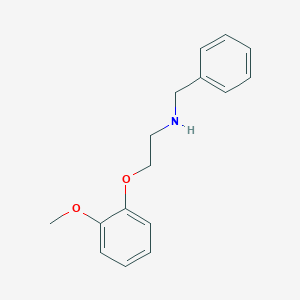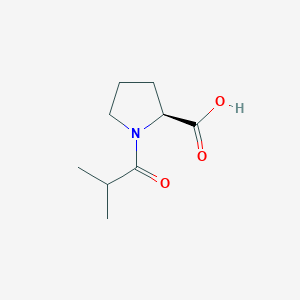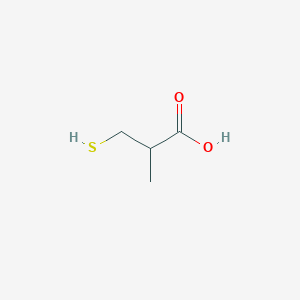
3-Mercapto-2-methylpropionic acid
Overview
Description
3-Mercapto-2-methylpropionic acid is a synthetic intermediate . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups. It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles . It is also used to produce hydrophilic SAMs, which are terminated with carboxylic acids and can be further functionalized to introduce more complex end groups such as enzymes for biosensor applications .
Synthesis Analysis
A new polythioester (PTE), poly(3-mercapto-2-methylpropionate) [P(3M2MP)], and its copolymer with 3-hydroxybutyrate (3HB) were successfully biosynthesized from this compound as a structurally-related precursor .
Molecular Structure Analysis
The molecular formula of this compound is C4H8O2S . The molecular weight is 120.17 g/mol . The IUPAC name is 2-methyl-3-sulfanylpropanoic acid . The InChI is InChI=1S/C4H8O2S/c1-3 (2-7)4 (5)6/h3,7H,2H2,1H3, (H,5,6) . The Canonical SMILES is CC (CS)C (=O)O .
Chemical Reactions Analysis
This compound is a metabolite of asparagus, which has been shown to suppress the virus that causes AIDS . The mechanism of action of 3-mercaptopropionic acid is believed to be through its ability to inhibit the enzyme .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C4H8O2S . The molecular weight is 120.17 g/mol . The IUPAC name is 2-methyl-3-sulfanylpropanoic acid . The InChI is InChI=1S/C4H8O2S/c1-3 (2-7)4 (5)6/h3,7H,2H2,1H3, (H,5,6) . The Canonical SMILES is CC (CS)C (=O)O .
Scientific Research Applications
Biosynthesis and Characterization of Bio-Polythioesters : Poly(3-mercapto-2-methylpropionate) [P(3M2MP)], a novel bio-polythioester, and its copolymer with 3-hydroxybutyrate, were biosynthesized using 3-Mercapto-2-methylpropionic acid. These polymers exhibit rubber-like elasticity and are distinct in their properties compared to previously biosynthesized polythioesters, indicating potential applications in materials science (Ceneviva et al., 2022).
Enantioseparation of Amino Compounds : this compound, combined with o-phthalaldehyde, has been used as a chiral reagent for the enantioseparation of various amino compounds. This method provides good enantioselectivity and high sensitivity, useful in the optical resolution of chiral amino compounds derived from chemo-enzymatic processes (Duchateau et al., 1992).
Phototrophic Bacterial Metabolism : A study on a phototrophic bacterium showed that it can photoassimilate 3-Mercapto-2-methylpropionate as a sole source of sulphur, leading to the accumulation of methacrylate. This indicates potential applications in microbial metabolism and biotechnological synthesis (Smith et al., 1994).
Synthesis and Reactions of Aminopropionic Acid Derivatives : The study of S,N-protected-2-mercapto-2-aminopropionic acid derivatives suggests potential in the synthesis of certain pharmaceutical compounds and in understanding the biochemical pathways of related substances (Ottenheijm et al., 2010).
Angiotensin-Converting Enzyme Inhibitors : Research into the synthesis and activity of 2-(3-mercaptopropionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, where this compound is used, shows promising results for the development of potent angiotensin-converting enzyme inhibitors, which are crucial in hypertension treatment (Hayashi et al., 1983).
Catabolism of 3-Mercaptopropionate in Bacteria : A study on the catabolism of 3,3-Thiodipropionic acid in bacteria demonstrates the use of 3-Mercaptopropionic acid in the biotechnological synthesis of polythioesters, revealing its significance in microbial metabolic pathways (Bruland et al., 2009).
Quantum Dot Synthesis : Research on the use of mercapto acids, including this compound, in the synthesis of CdTe quantum dots indicates its importance in the development of nanotechnology and materials science (Ma et al., 2013).
Mechanism of Action
Target of Action
3-Mercaptoisobutyric acid, also known as 2-methyl-3-sulfanylpropanoic acid, 3-mercapto-2-methylpropanoic acid, or 3-Mercapto-2-methylpropionic acid, is a useful synthetic intermediate . It has been found to have a higher affinity towards chalcopyrite, a copper iron sulfide mineral . The sulfhydryl and carboxyl groups in the molecular structure of 3-Mercaptoisobutyric acid are the reactive and chelating centers to metal ions on sulfide mineral surfaces .
Mode of Action
The compound interacts with its targets through the sulfhydryl and carboxyl groups present in its structure . These groups have a higher binding energy to Cu2+ ions compared to Pb2+ ions, indicating a higher affinity towards chalcopyrite . This interaction results in changes in the flotation behaviors of chalcopyrite and galena .
Biochemical Pathways
It is known that the compound plays a role in the flotation separation of chalcopyrite and galena .
Pharmacokinetics
It’s known that the compound has a boiling point of 122°c at 12mmhg and a density of 115 g/cm³ . It’s slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .
Result of Action
The primary result of the action of 3-Mercaptoisobutyric acid is the improved flotation separation of chalcopyrite from galena . The compound acts as a selective depressant, making it possible to separate these two minerals more effectively .
Action Environment
The action of 3-Mercaptoisobutyric acid can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C . This helps maintain its stability and efficacy. Furthermore, the compound’s action may also be influenced by the presence of other substances in the environment, such as other minerals in the case of flotation separation .
Safety and Hazards
The safety data sheet for 3-Mercapto-2-methylpropionic acid is available .
Relevant Papers
A new polythioester (PTE), poly(3-mercapto-2-methylpropionate) [P(3M2MP)], and its copolymer with 3-hydroxybutyrate (3HB) were successfully biosynthesized from this compound as a structurally-related precursor .
Biochemical Analysis
Biochemical Properties
3-Mercaptoisobutyric acid plays a significant role in various biochemical reactions due to its thiol group, which can act as a nucleophile. This compound is known to interact with several enzymes and proteins, including angiotensin-converting enzyme (ACE) inhibitors. For instance, 3-mercaptoisobutyric acid is a known impurity in the synthesis of captopril, an ACE inhibitor used to treat hypertension . The thiol group in 3-mercaptoisobutyric acid can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Cellular Effects
3-Mercaptoisobutyric acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The thiol group in 3-mercaptoisobutyric acid can interact with reactive oxygen species (ROS), thereby modulating oxidative stress within cells . This interaction can impact cell signaling pathways that are sensitive to redox changes, such as the NF-κB pathway. Additionally, 3-mercaptoisobutyric acid can influence gene expression by modifying the activity of transcription factors through thiol-disulfide exchange reactions.
Molecular Mechanism
At the molecular level, 3-mercaptoisobutyric acid exerts its effects through several mechanisms. The thiol group can bind to metal ions, such as zinc, which are essential cofactors for many enzymes . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the context of the interaction. For example, the binding of 3-mercaptoisobutyric acid to zinc ions in metalloproteases can inhibit their activity, affecting processes such as protein degradation and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-mercaptoisobutyric acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term studies have shown that 3-mercaptoisobutyric acid can have sustained effects on cellular function, particularly in modulating oxidative stress and enzyme activity.
Dosage Effects in Animal Models
The effects of 3-mercaptoisobutyric acid vary with different dosages in animal models. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage . At high doses, 3-mercaptoisobutyric acid can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are likely due to the excessive interaction of the thiol group with cellular components, leading to disrupted cellular homeostasis.
Metabolic Pathways
3-Mercaptoisobutyric acid is involved in several metabolic pathways, particularly those related to sulfur metabolism. This compound can be metabolized by enzymes such as thiol methyltransferases, which add methyl groups to the thiol group, producing methylated derivatives . These metabolic reactions can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, 3-mercaptoisobutyric acid is transported and distributed through interactions with transporters and binding proteins. The thiol group can bind to proteins such as albumin, facilitating its transport in the bloodstream . Additionally, specific transporters in cell membranes can mediate the uptake and efflux of 3-mercaptoisobutyric acid, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-mercaptoisobutyric acid is influenced by its chemical properties and interactions with cellular components. This compound can localize to the cytoplasm, where it interacts with enzymes and proteins involved in redox regulation . Additionally, post-translational modifications, such as the formation of disulfide bonds, can direct 3-mercaptoisobutyric acid to specific organelles, such as the endoplasmic reticulum, where it plays a role in protein folding and quality control.
Properties
IUPAC Name |
2-methyl-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDCHHESNJQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80224-20-0 (mono-hydrochloride salt) | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60865293 | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26473-47-2 | |
| Record name | 3-Mercaptoisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptoisobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3E4016VAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

